Cas no 760898-91-7 (2-(pyrrolidin-1-yl)ethanethioamide)

2-(Pyrrolidin-1-yl)ethanethioamide is a thiourea derivative characterized by its pyrrolidine-substituted ethanethioamide structure. This compound is of interest in organic synthesis and medicinal chemistry due to its potential as a versatile intermediate for constructing heterocyclic frameworks or modifying bioactive molecules. The presence of the thioamide group enhances its reactivity in nucleophilic substitution and cyclization reactions, while the pyrrolidine moiety may contribute to improved solubility and conformational flexibility. Its applications include serving as a precursor for thiazole or imidazole derivatives, as well as a ligand or building block in coordination chemistry. The compound's stability under standard conditions facilitates handling and storage in laboratory settings.
2-(pyrrolidin-1-yl)ethanethioamide structure
760898-91-7 structure
Product Name:2-(pyrrolidin-1-yl)ethanethioamide
CAS No:760898-91-7
MF:C6H12N2S
MW:144.237879753113
CID:982375
PubChem ID:13121968
Update Time:2025-05-20

2-(pyrrolidin-1-yl)ethanethioamide Chemical and Physical Properties

Names and Identifiers

    • 1-Pyrrolidineethanethioamide(9CI)
    • 2-pyrrolidin-1-ylethanethioamide
    • 2-(pyrrolidin-1-yl)ethanethioamide
    • DTXSID80519509
    • AKOS000185195
    • 1-PYRROLIDINEETHANETHIOAMIDE
    • EN300-43229
    • (Pyrrolidin-1-yl)ethanethioamide
    • 760898-91-7
    • G41607
    • Inchi: 1S/C6H12N2S/c7-6(9)5-8-3-1-2-4-8/h1-5H2,(H2,7,9)
    • InChI Key: QCKBBLGKMHPCSF-UHFFFAOYSA-N
    • SMILES: S=C(CN1CCCC1)N

Computed Properties

  • Exact Mass: 144.07211956g/mol
  • Monoisotopic Mass: 144.07211956g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 2
  • Complexity: 108
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 61.4Ų

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Melting Point: 113-115 °C
  • Boiling Point: 231.8±42.0 °C at 760 mmHg
  • Flash Point: 94.0±27.9 °C
  • Vapor Pressure: 0.1±0.5 mmHg at 25°C

2-(pyrrolidin-1-yl)ethanethioamide Security Information

2-(pyrrolidin-1-yl)ethanethioamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B525575-25mg
2-(pyrrolidin-1-yl)ethanethioamide
760898-91-7
25mg
$ 70.00 2022-06-07
TRC
B525575-50mg
2-(pyrrolidin-1-yl)ethanethioamide
760898-91-7
50mg
$ 95.00 2022-06-07
TRC
B525575-250mg
2-(pyrrolidin-1-yl)ethanethioamide
760898-91-7
250mg
$ 365.00 2022-06-07
Chemenu
CM525042-1g
2-(Pyrrolidin-1-yl)ethanethioamide
760898-91-7 97%
1g
$479 2023-01-01
Enamine
EN300-43229-0.05g
2-(pyrrolidin-1-yl)ethanethioamide
760898-91-7 95%
0.05g
$80.0 2023-02-10
Enamine
EN300-43229-0.1g
2-(pyrrolidin-1-yl)ethanethioamide
760898-91-7 95%
0.1g
$120.0 2023-02-10
Enamine
EN300-43229-0.25g
2-(pyrrolidin-1-yl)ethanethioamide
760898-91-7 95%
0.25g
$172.0 2023-02-10
Enamine
EN300-43229-0.5g
2-(pyrrolidin-1-yl)ethanethioamide
760898-91-7 95%
0.5g
$320.0 2023-02-10
Enamine
EN300-43229-1.0g
2-(pyrrolidin-1-yl)ethanethioamide
760898-91-7 95%
1.0g
$427.0 2023-02-10
Enamine
EN300-43229-2.5g
2-(pyrrolidin-1-yl)ethanethioamide
760898-91-7 95%
2.5g
$838.0 2023-02-10

Additional information on 2-(pyrrolidin-1-yl)ethanethioamide

2-(pyrrolidin-1-yl)ethanethioamide: A Comprehensive Overview

The compound CAS No. 760898-91-7, commonly referred to as 2-(pyrrolidin-1-yl)ethanethioamide, is a fascinating molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of thioamides, which are known for their unique chemical properties and reactivity. The structure of 2-(pyrrolidin-1-yl)ethanethioamide consists of a pyrrolidine ring attached to an ethanethioamide group, making it a derivative of pyrrolidine with a sulfur-containing functional group.

Recent studies have highlighted the importance of 2-(pyrrolidin-1-yl)ethanethioamide in the field of organic synthesis, particularly as a versatile building block for constructing complex molecules. Its sulfur atom plays a crucial role in enabling various chemical transformations, such as nucleophilic substitutions and additions. The pyrrolidine ring, on the other hand, contributes to the molecule's stability and enhances its reactivity in certain reaction conditions. This combination makes 2-(pyrrolidin-1-yl)ethanethioamide a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.

In terms of synthesis, researchers have developed efficient methods to prepare 2-(pyrrolidin-1-yl)ethanethioamide. One common approach involves the reaction of pyrrolidine with an appropriate thioamide precursor under controlled conditions. This method ensures high yields and purity, making it suitable for large-scale production. Additionally, advancements in catalytic systems have further optimized the synthesis process, reducing reaction times and minimizing by-products.

The pharmacological properties of 2-(pyrrolidin-1-yl)ethanethioamide have also been explored in recent years. Studies suggest that this compound exhibits potential anti-inflammatory and antioxidant activities, which could be harnessed for developing novel therapeutic agents. Its ability to modulate key cellular pathways makes it an interesting candidate for drug discovery programs targeting chronic diseases such as neurodegenerative disorders and cardiovascular conditions.

Beyond its medicinal applications, 2-(pyrrolidin-1-yl)ethanethioamide has found utility in materials science. Its sulfur-containing functional group enables the formation of strong covalent bonds, making it a promising material for advanced polymer systems and coatings. Researchers are actively investigating its potential as a crosslinking agent in high-performance polymers, which could lead to innovative materials with enhanced mechanical and thermal properties.

In conclusion, CAS No. 760898-91-7, or 2-(pyrrolidin-1-yl)ethanethioamide, is a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical structure and reactivity make it an invaluable tool in organic synthesis, drug discovery, and materials science. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing technological and medical innovations.

Recommended suppliers
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.